molecular formula C9H13ClN2O2 B3364742 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one CAS No. 1182254-38-1

4-chloro-5-(pentyloxy)pyridazin-3(2H)-one

Cat. No.: B3364742
CAS No.: 1182254-38-1
M. Wt: 216.66 g/mol
InChI Key: UUFBBGINFBHZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-(pentyloxy)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family

Preparation Methods

The synthesis of 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with pentyloxy compounds under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-chloro-5-(pentyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.

    Biology: Research has explored the biological activities of pyridazinone derivatives, including their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Some pyridazinone compounds have shown promise in pharmaceutical research, particularly as potential treatments for various diseases due to their bioactive properties.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

4-chloro-5-(pentyloxy)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone While both compounds share a similar core structure, their functional groups and substituents confer different chemical and biological properties

Similar compounds include:

  • 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
  • 4-chloro-5-(methoxy)-pyridazin-3(2H)-one
  • 4-chloro-5-(ethoxy)-pyridazin-3(2H)-one

These compounds can be studied to understand the effects of different substituents on the pyridazinone core and their resulting properties.

Properties

IUPAC Name

5-chloro-4-pentoxy-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-2-3-4-5-14-7-6-11-12-9(13)8(7)10/h6H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFBBGINFBHZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C(=O)NN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-(pentyloxy)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4-chloro-5-(pentyloxy)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
4-chloro-5-(pentyloxy)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
4-chloro-5-(pentyloxy)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
4-chloro-5-(pentyloxy)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
4-chloro-5-(pentyloxy)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.